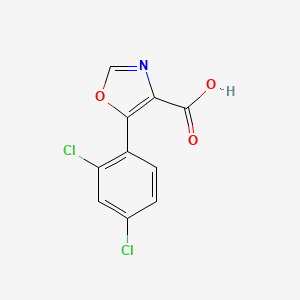

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOSDQVNCMKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372336 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255876-52-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This guide details the experimental protocols, presents quantitative data, and illustrates the synthetic workflow.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the base-catalyzed condensation of 2,4-dichlorobenzaldehyde with ethyl isocyanoacetate to form the intermediate, ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate. Subsequent hydrolysis of this ester under basic conditions yields the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dichlorobenzaldehyde | 874-42-0 | C₇H₄Cl₂O | 175.01 |

| Ethyl Isocyanoacetate | 2999-46-4 | C₅H₇NO₂ | 113.11 |

| Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate | 254749-13-8 | C₁₂H₉Cl₂NO₃ | 286.11[1] |

| This compound | 255876-52-9 | C₁₀H₅Cl₂NO₃ | 258.06[2] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents and Conditions | Product | Typical Yield (%) |

| Step 1: Esterification | 2,4-Dichlorobenzaldehyde, Ethyl isocyanoacetate, DBU, Toluene, 80 °C | Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate | 85-95 (estimated) |

| Step 2: Hydrolysis | Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, Lithium Hydroxide, Methanol/Water, RT | This compound | >90 (estimated) |

Note: The yields are estimated based on analogous reactions reported in the literature. Specific yields may vary depending on the exact experimental conditions.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate

This procedure is adapted from general methods for the synthesis of 5-aryloxazole-4-carboxylates.[3]

Materials:

-

2,4-Dichlorobenzaldehyde (1.0 mmol)

-

Ethyl isocyanoacetate (1.2 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

-

Toluene (5 mL)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 mmol) and toluene (3 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the solution.

-

Add ethyl isocyanoacetate (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

-

Characterize the product by NMR, IR, and mass spectrometry.

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the hydrolysis of oxazole esters.

Materials:

-

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 mmol)

-

Lithium hydroxide (LiOH) (2.0 mmol)

-

Methanol (5 mL)

-

Water (5 mL)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL) in a round-bottom flask.

-

Add lithium hydroxide (2.0 mmol) to the solution and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. It includes detailed experimental protocols for its synthesis, quantitative data, and diagrams of relevant chemical pathways and experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study and development of novel therapeutics based on the oxazole scaffold.

Core Properties and Data

This compound is a dichlorophenyl-substituted oxazole derivative. The oxazole ring is a five-membered heterocyclic motif that is a common structural feature in many biologically active compounds and natural products. The dichlorophenyl substitution pattern is also prevalent in medicinal chemistry, often contributing to the modulation of a compound's pharmacological profile.

Chemical and Physical Properties

Limited experimental data for the specific physical properties of this compound is publicly available. The table below summarizes the known identifiers and computed properties. For context, the experimental melting point of a structurally related isomer, 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, is provided.

| Property | Value | Source |

| CAS Number | 255876-52-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [1][3][5] |

| Molecular Weight | 258.06 g/mol | [1][3] |

| Appearance | White powder (for the related isoxazole) | [7] |

| Melting Point | 178-186°C (for the related isoxazole) | [7] |

| Storage Conditions | Store at -20°C | [1] |

| InChI Key | GFJOSDQVNCMKER-UHFFFAOYSA-N | [5] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of its ethyl ester precursor followed by hydrolysis. The following protocols are based on established synthetic methodologies for similar oxazole derivatives.

Synthesis of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

This procedure outlines the formation of the oxazole ring from ethyl 2-chloroacetoacetate and 2,4-dichlorobenzamide.

Materials:

-

Ethyl 2-chloroacetoacetate

-

2,4-Dichlorobenzamide

-

Toluene

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of ethyl 2-chloroacetoacetate (1.0 eq) and 2,4-dichlorobenzamide (1.0 eq) in toluene is prepared.

-

Phosphorus oxychloride (1.2 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After cooling to room temperature, the mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 20% ethyl acetate in hexanes, to afford ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.

Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

-

Ethanol (EtOH)

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate (1.0 eq) is dissolved in ethanol.

-

A 1N aqueous solution of sodium hydroxide (2.0 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to pH 2 by the addition of 1N hydrochloric acid, resulting in the formation of a precipitate.

-

The precipitate is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield this compound.

Potential Pharmacological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the oxazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

For instance, some 2,5-disubstituted oxazole-4-carboxylic acid derivatives have been isolated from fungi and have demonstrated weak to moderate antimicrobial and cytotoxic activities. A mixture of related compounds, macrooxazoles B and D, exhibited weak cytotoxicity against cancer cell lines with an IC50 of 23 µg/mL[8]. These compounds also showed interference with the biofilm formation of Staphylococcus aureus[8].

The general mechanism of action for many oxazole-containing drugs involves interaction with specific enzymes or receptors, thereby modulating their activity. For example, some oxazole derivatives act as kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and differentiation.

Below is a generalized diagram illustrating a potential experimental workflow for the screening of a novel oxazole derivative like the title compound.

Caption: General workflow for the synthesis, screening, and optimization of a novel chemical entity.

Should this compound exhibit kinase inhibitory activity, a potential signaling pathway it might modulate is depicted below. This is a simplified, representative pathway.

Caption: A representative signal transduction cascade inhibited by a hypothetical kinase inhibitor.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While specific biological data remains limited, its structural motifs are well-represented in a variety of pharmacologically active agents. The synthetic protocols provided herein offer a clear path to obtaining this compound for further study. Future research should focus on the systematic evaluation of its biological activity to elucidate its therapeutic potential.

References

- 1. This compound, CAS [[255876-52-9]] | BIOZOL [biozol.de]

- 2. 255876-52-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound;255876-52-9 [abichem.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. This compound [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid Remains Undocumented in Public Domain

Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activity of the specific compound 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. This indicates that the pharmacological profile of this molecule has not been disclosed or is part of proprietary research not yet available in the public sphere.

While the specific biological functions of this compound are unknown, the broader class of oxazole-containing compounds has been the subject of extensive research, revealing a wide spectrum of pharmacological activities. Oxazole derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.

The Therapeutic Potential of the Oxazole Scaffold: A Look at Related Compounds

Research into structurally related oxazole derivatives has unveiled promising activities in several key therapeutic areas, including:

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various oxazole derivatives against a range of cancer cell lines. For instance, certain 5-phenyloxazole-2-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1] Similarly, 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have exhibited potent and broad-spectrum cytotoxic activity against human cancer cells.[2]

-

Antimicrobial Activity: The oxazole moiety is a key component in various compounds exhibiting antibacterial and antifungal properties. Derivatives of 4-methyl-5-phenyloxazole have shown potential as antimicrobial agents.[3] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anti-inflammatory Effects: Some oxazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Hypothetical Workflow for Biological Evaluation

Should this compound be subjected to biological screening, a typical workflow would involve a series of in vitro and in vivo assays to determine its pharmacological profile.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Future Directions

The absence of public data on this compound presents an open field for investigation. Future research could focus on synthesizing and screening this compound for a variety of biological activities, guided by the known pharmacological profiles of related oxazole derivatives. Such studies would be instrumental in determining if this specific molecule holds any therapeutic promise and in elucidating its mechanism of action.

Given the demonstrated potential of the oxazole scaffold, it is plausible that this compound could exhibit interesting biological properties. However, without empirical data, any discussion of its specific activities remains speculative.

Conclusion

References

In-depth Technical Guide: 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid (CAS: 255876-52-9)

A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.

Introduction

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, identified by the CAS number 255876-52-9, is a distinct organic molecule featuring a central oxazole ring. This heterocyclic scaffold is a common motif in medicinal chemistry, known to impart a range of biological activities. The structure is further characterized by a 2,4-dichlorophenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the oxazole ring. These functional groups suggest its potential as a modulator of biological targets, likely through interactions such as hydrogen bonding and hydrophobic interactions. This document aims to provide a thorough technical overview of the existing knowledge on this compound.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. This information is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 255876-52-9 | Commercially available |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | ABI Chem[1] |

| Molecular Weight | 258.06 g/mol | BIOZOL[2] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Conditions | Store at -20°C | BIOZOL[2] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain, general synthetic routes for 4,5-disubstituted oxazoles are well-established in the chemical literature. A plausible synthetic pathway could involve the reaction of a derivative of 2,4-dichlorobenzaldehyde with an appropriate α-isocyanoacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid. The following diagram illustrates a generalized synthetic approach.

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Potential Applications

Despite its commercial availability as a research chemical, there is a notable absence of published studies detailing the specific biological activities of this compound. The oxazole core is a known pharmacophore present in a variety of biologically active compounds with activities including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the dichlorophenyl group, a common feature in many pharmacologically active molecules, suggests that this compound may have been synthesized for screening in drug discovery programs.

Given the structural motifs, potential, yet unconfirmed, areas of biological investigation for this compound could include:

-

Enzyme Inhibition: The carboxylic acid moiety could act as a key binding group for various enzymes, including proteases, kinases, and metabolic enzymes.

-

Receptor Modulation: The overall structure may allow it to interact with specific cellular receptors.

-

Antimicrobial Activity: Many heterocyclic compounds, including oxazoles, exhibit antimicrobial properties.

The following diagram outlines a hypothetical workflow for the initial biological screening of this compound.

Caption: A typical workflow for evaluating the biological activity of a novel chemical entity.

Experimental Protocols

Due to the lack of published research specifically on this compound, no established experimental protocols for its use in biological or pharmacological studies are available. Researchers interested in investigating this compound would need to develop and validate their own assays based on the hypothesized biological targets.

Quantitative Data

A thorough search of scientific databases and literature has not revealed any quantitative data for this compound. This includes, but is not limited to, IC₅₀ values, EC₅₀ values, binding constants (Kᵢ, Kₐ), or pharmacokinetic parameters.

Conclusion

This compound (CAS 255876-52-9) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, specific biological targets, and pharmacological effects. This technical guide highlights the absence of in-depth research on this particular molecule, indicating that it remains an unexplored entity in the field of drug discovery and chemical biology. Further investigation is required to elucidate its potential therapeutic applications. Researchers are encouraged to undertake primary screening and target identification studies to uncover the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Characterization of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of a 2,4-dichlorophenyl moiety can further enhance lipophilicity and target interaction. This document outlines a plausible synthetic pathway, detailed (yet generalized) experimental protocols for synthesis and analysis, and a predicted summary of its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. While specific experimental data for this exact molecule is not widely published, this guide serves as a robust theoretical and practical framework for researchers initiating studies on this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 255876-52-9 | [4] |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [4] |

| Molecular Weight | 258.06 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | General observation for similar compounds |

| Storage | Store at -20°C for long-term stability | [5] |

Synthesis and Purification

While a specific, validated synthesis for this compound is not publicly detailed, a highly efficient and plausible route can be proposed based on modern oxazole synthesis methodologies. The one-pot synthesis of 4-tosyl-5-aryloxazoles from aromatic carboxylic acids offers a strong precedent.[6] A logical adaptation involves the reaction of an activated 2,4-dichlorobenzoic acid derivative with an isocyanoacetate ester, followed by hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2,4-dichlorobenzoic acid:

-

Activation and Condensation: 2,4-dichlorobenzoic acid is first converted to an activated intermediate (e.g., an acid chloride or a tosyl carboxylate). This intermediate then reacts with ethyl isocyanoacetate in the presence of a suitable base to form the ethyl ester of the target compound.

-

Hydrolysis: The resulting ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the final carboxylic acid.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

-

To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2,4-dichlorobenzoyl chloride.

-

Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 0.5 M) and cool the solution to 0°C in an ice bath.

-

In a separate flask, add ethyl isocyanoacetate (1.1 eq) to anhydrous THF. To this solution, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0°C.

-

Slowly add the acid chloride solution to the ethyl isocyanoacetate/DBU mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 2.2.2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl).

-

The carboxylic acid product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted Data)

The following table summarizes the predicted spectroscopic data for the title compound. These predictions are based on the known effects of the constituent functional groups and analysis of similar structures reported in the literature.[5][7][8][9]

| Technique | Predicted Data |

| ¹H NMR | δ ~13.0-14.0 ppm (br s, 1H, -COOH) δ ~8.4-8.6 ppm (s, 1H, oxazole H-2) δ ~7.6-7.8 ppm (m, 3H, Ar-H) |

| ¹³C NMR | δ ~162-165 ppm (-C OOH) δ ~155-160 ppm (Oxazole C -2) δ ~145-150 ppm (Oxazole C -5) δ ~130-140 ppm (Ar-C -Cl, Oxazole C -4) δ ~125-130 ppm (Ar-C H) |

| FT-IR (cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid dimer) ~1700-1720 (strong, C=O stretch) ~1600, ~1550, ~1470 (C=C and C=N ring stretches) ~1300 (C-O stretch) ~800-850 (C-Cl stretch) |

| Mass Spec. (ESI-) | m/z ~256.9 [M-H]⁻ |

Note: NMR chemical shifts are referenced to TMS and can vary based on solvent and concentration. FT-IR frequencies are for solid-state (e.g., KBr pellet) measurements.

Potential Biological Activity and Screening Protocols

Oxazole-4-carboxylic acid derivatives are known to exhibit a range of biological activities. The incorporation of a dichlorophenyl group suggests potential for enhanced activity due to increased lipophilicity and possible halogen bonding interactions with biological targets.

Areas of Potential Biological Interest

-

Anti-inflammatory: Many oxazole derivatives have shown promise as anti-inflammatory agents.[2][10][11]

-

Antimicrobial: The oxazole nucleus is a common feature in antimicrobial compounds.[1]

-

Anticancer: Cytotoxicity against various cancer cell lines has been reported for related heterocyclic structures.[12][13]

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of the title compound against a selected cancer cell line (e.g., A549 - human lung carcinoma).[1][4][12]

-

Cell Culture: Culture A549 cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide provides a foundational resource for its synthesis, purification, and characterization. By leveraging established synthetic routes for oxazoles and predictive spectroscopic analysis, researchers can efficiently approach the experimental validation of this molecule. The outlined protocols for synthesis and biological screening, such as cytotoxicity assays, offer a clear path for investigating its therapeutic potential and elucidating its mechanism of action in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. jddtonline.info [jddtonline.info]

- 12. benchchem.com [benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Putative Mechanisms of Action of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a synthetic organic compound featuring a core oxazole scaffold. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, analysis of structurally analogous compounds provides compelling insights into its potential biological activities. This technical guide consolidates available data on related molecules to propose three plausible mechanisms of action for this compound: inhibition of Monoamine Oxidase B (MAO-B), inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), and its potential role as a building block for proteolysis-targeting chimeras (PROTACs) in targeted protein degradation. This document provides a comprehensive overview of the structure-activity relationships, putative signaling pathways, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The oxazole moiety is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, possesses key structural features—a dichlorinated phenyl ring and a carboxylic acid group—that suggest its potential to interact with specific biological targets. Based on the activities of structurally related compounds, this guide explores three potential mechanisms of action.

Putative Mechanism of Action 1: Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Structurally similar compounds containing a dichlorophenyl group attached to a heterocyclic ring have demonstrated potent and selective inhibition of MAO-B.

Structure-Activity Relationship (SAR) Analysis

Studies on 1,3,4-oxadiazole derivatives have shown that the presence of a chloro-substituted phenyl ring is crucial for potent MAO-B inhibitory activity. For instance, compounds bearing a 4-chlorophenylurea moiety attached to a 2,5-disubstituted-1,3,4-oxadiazole core exhibit IC50 values in the nanomolar range for MAO-B inhibition[1]. The dichlorophenyl group in this compound may confer similar or enhanced inhibitory potential. The carboxylic acid moiety could further influence binding within the active site of the enzyme.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to the active site of MAO-B, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol is adapted from established fluorometric methods for assessing MAO-B activity.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-B.

Materials:

-

Human recombinant MAO-B (e.g., from Sf9 cells)

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., Tyramine or Benzylamine)

-

Fluorescent probe (e.g., Amplex Red or equivalent)

-

Horseradish peroxidase (HRP)

-

This compound

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and selegiline in DMSO. Serially dilute in assay buffer to achieve a range of concentrations.

-

Prepare a working solution of human recombinant MAO-B in assay buffer.

-

Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

-

-

Assay:

-

Add diluted test compound, positive control, or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add the MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate working solution to each well.

-

-

Measurement:

-

Measure the fluorescence kinetically at an appropriate excitation/emission wavelength pair (e.g., 535/587 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

| Parameter | Value |

| Enzyme Source | Human Recombinant MAO-B |

| Substrate | Tyramine |

| Assay Format | 96-well fluorometric |

| Detection | H₂O₂ production |

| Incubation Time | 15 min (pre-incubation), 30-60 min (reaction) |

| Temperature | 37°C |

| Data Endpoint | IC50 |

Putative Mechanism of Action 2: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is a crucial enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic strategy for obesity and type 2 diabetes. The structural features of this compound are consistent with those of known DGAT1 inhibitors.

Structure-Activity Relationship (SAR) Analysis

Several classes of DGAT1 inhibitors feature a central heterocyclic ring and a carboxylic acid or carboxamide moiety. For example, 2-aminooxazole amides have been identified as potent DGAT1 inhibitors[5][6]. The dichlorophenyl group of the target compound could occupy a hydrophobic pocket in the enzyme's active site, while the carboxylic acid could form key hydrogen bond interactions.

Proposed Signaling Pathway

The proposed mechanism involves the competitive or non-competitive inhibition of DGAT1 by this compound, blocking the final step of triglyceride synthesis. This would lead to reduced lipid accumulation in tissues.

References

- 1. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of 2-aminooxazole amides as acyl-CoA: diacylglycerol acyltransferase 1 (DGAT1) inhibitors through scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Dichlorophenyl Oxazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: Dichlorophenyl oxazole compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a dichlorinated phenyl ring into the oxazole scaffold imparts unique physicochemical properties that enhance biological interactions with various enzymatic and receptor targets. This technical guide provides an in-depth overview of the validated and potential therapeutic targets of these compounds, focusing on quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and drug development.

Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)

The most extensively documented therapeutic target for dichlorophenyl oxazole derivatives is Monoamine Oxidase B (MAO-B), a mitochondrial flavoenzyme responsible for the degradation of key monoaminergic neurotransmitters. Selective inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative conditions, most notably Parkinson's disease, as it increases the synaptic availability of dopamine.

Quantitative Data: MAO-B Inhibition

Several dichlorophenyl oxazole and related oxadiazole compounds have demonstrated potent and selective inhibition of human MAO-B. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound | Target | IC50 (µM) | Selectivity (MAO-A IC50 / MAO-B IC50) | Reference |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | hMAO-B | 0.036 | >4166 | [1] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | hMAO-A | 150 | - | [1] |

| (R)-enantiomers of 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole derivatives | hMAO-B | Nanomolar range | High (Specific values vary by derivative) | [2] |

Signaling Pathway and Mechanism of Action

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine metabolic pathway. By inhibiting MAO-B, dichlorophenyl oxazole compounds prevent the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing dopamine levels in the brain. This mechanism helps to alleviate the motor symptoms associated with Parkinson's disease.

Experimental Protocols

Protocol: In Vitro Monoamine Oxidase Inhibition Assay [1]

This protocol outlines the method for determining the potency of dichlorophenyl oxazole compounds against recombinant human MAO-A and MAO-B.

-

Enzyme and Substrate Preparation:

-

Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

A substrate solution containing p-tyramine is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

-

A chromogenic solution containing horseradish peroxidase and 4-aminoantipyrine/N,N-dimethylaniline is prepared for detection of hydrogen peroxide, a byproduct of the MAO reaction.

-

-

Inhibition Assay:

-

The test compound (dichlorophenyl oxazole derivative) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.

-

In a 96-well plate, add the enzyme solution to wells containing either the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the p-tyramine substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction and develop the color by adding the chromogenic solution.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow: Synthesis of a Dichlorophenyl Oxadiazole MAO-B Inhibitor [1]

The synthesis of compounds like 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole often involves a condensation reaction.

Other Potential Therapeutic Targets

While MAO-B is the most clearly defined target for dichlorophenyl-substituted oxazoles, the broader oxazole class exhibits activity against numerous other targets relevant to various diseases. Dichlorophenyl substitution is often a key feature in enhancing potency and modulating selectivity in these compound series.

Anticancer Targets

Oxazole derivatives have been widely investigated as anticancer agents, targeting multiple hallmarks of cancer.[3][4]

-

Tubulin Polymerization: Certain oxazole sulfonamides act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

-

Protein Kinases: Benzoxazole derivatives have shown inhibitory activity against kinases like KDR, EGFR, and FGFR1, which are often dysregulated in cancer.[6]

-

Apoptosis Induction: Phenyl-oxazole-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells. One such compound demonstrated a 63% tumor growth inhibition in a colorectal xenograft model.[7]

Antimicrobial and Anti-tubercular Targets

-

Mycobacterium tuberculosis: A series of 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimycobacterial activity, with one compound emerging as a promising agent against the H37Rv strain.[8]

-

Penicillin-Binding Proteins (PBPs): An oxadiazole class of antibiotics, discovered through in silico screening against a PBP, impairs bacterial cell-wall biosynthesis and shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[9]

Ion Channel and Other Enzyme Targets

-

T-Type Calcium Channels: Oxazole derivatives have been developed as potent blockers of T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[10]

-

Phosphodiesterase 4 (PDE4): Oxazole-containing pyrazole derivatives have shown considerable inhibitory activity against PDE4B, a target for inflammatory diseases like asthma and COPD.[11]

-

AMP-activated protein kinase (AMPK): Some oxazole derivatives exhibit hypoglycemic activity, potentially through the activation of the AMPK pathway, making them candidates for anti-diabetic agents.[12]

Conclusion

Dichlorophenyl oxazole compounds are a promising scaffold in modern drug discovery. The primary and most validated therapeutic target for this class is MAO-B, with several derivatives showing high potency and selectivity, positioning them as strong candidates for development as treatments for Parkinson's disease. Furthermore, the broader applicability of the oxazole core, often enhanced by dichlorophenyl substitution, extends to oncology, infectious diseases, and metabolic disorders. The data and protocols presented in this guide serve as a foundational resource for researchers to design and advance new chemical entities based on this privileged structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the biological activity of the novel compound, 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide presents detailed experimental protocols for relevant assays and representative data from structurally similar oxazole and dichlorophenyl-substituted compounds to illustrate potential biological activities. The primary focus of this document is to equip researchers with the necessary tools to investigate the potential anti-inflammatory and cytotoxic properties of this compound.

Introduction to this compound

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a dichlorophenyl moiety can significantly influence the biological activity of a molecule, often enhancing its potency and modulating its target selectivity. The subject of this guide, this compound, combines these key structural features, making it a compound of interest for drug discovery and development programs. In vitro screening is the crucial first step in characterizing the bioactivity and potential therapeutic applications of such novel chemical entities.

Experimental Protocols

This section details the methodologies for two primary in vitro assays relevant to the screening of this compound: a cyclooxygenase (COX) inhibition assay to assess anti-inflammatory potential and an MTT assay to determine cytotoxicity against cancer cell lines.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is designed to determine the inhibitory activity of the test compound against the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either the test compound dilutions or a reference inhibitor.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric substrate, TMPD.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following tables present hypothetical and representative quantitative data for compounds structurally related to this compound to illustrate the expected outcomes from the described in vitro assays.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Analogous Compounds

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Analog A (Oxazole derivative) | COX-1 | 15.2 | 0.5 |

| COX-2 | 7.6 | ||

| Analog B (Dichlorophenyl derivative) | COX-1 | 5.8 | 0.2 |

| COX-2 | 1.2 | ||

| Celecoxib (Reference) | COX-1 | >100 | >10 |

| COX-2 | 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 2: In Vitro Cytotoxicity of Analogous Oxazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Analog C | MCF-7 (Breast) | 8.5 |

| A549 (Lung) | 12.3 | |

| HCT116 (Colon) | 9.8 | |

| Analog D | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 7.1 | |

| HCT116 (Colon) | 6.5 | |

| Doxorubicin (Reference) | MCF-7 (Breast) | 0.5 |

| A549 (Lung) | 0.8 | |

| HCT116 (Colon) | 0.6 |

Note: The data presented in this table is derived from published studies on structurally related oxazole compounds and is intended for illustrative purposes. Actual experimental results for this compound may differ.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in vitro screening and a hypothetical signaling pathway that could be modulated by an active oxazole derivative.

Caption: Experimental workflow for the in vitro screening of this compound.

Caption: Hypothetical signaling pathway illustrating potential anti-inflammatory mechanisms of action.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro screening of this compound. The provided experimental protocols for COX inhibition and cytotoxicity assays serve as a robust starting point for characterizing the biological profile of this compound. While specific data for the title compound is not yet available, the information on analogous molecules suggests that it may possess noteworthy anti-inflammatory and/or anticancer properties. The methodologies and illustrative data presented herein are intended to facilitate further research and development of this and other novel oxazole derivatives. Future studies should aim to generate specific data for this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Disclaimer: This document provides a comprehensive overview based on established chemical principles and data from structurally related compounds. As of the latest literature search, specific experimental spectroscopic data and detailed synthesis protocols for 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid (CAS: 255876-52-9) are not publicly available. The information presented herein, including predicted spectroscopic data and a proposed synthesis protocol, is intended for research and informational purposes.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a dichlorophenyl group and a carboxylic acid moiety. The presence of the dichlorophenyl group is a common feature in many biologically active molecules, suggesting potential applications in medicinal chemistry and drug development.[1] Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a detailed analysis of its predicted spectroscopic characteristics, a plausible synthetic route, and an exploration of its potential biological significance.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established principles of spectroscopic interpretation.[5][6][7][8][9][10][11][12][13]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Coupling Constant (J Hz) |

| ~13.0 - 14.0 | Singlet (broad) | -COOH | - |

| ~8.4 - 8.6 | Singlet | Oxazole H-2 | - |

| ~7.8 - 7.9 | Doublet | Phenyl H-6' | ~2.5 |

| ~7.6 - 7.7 | Doublet of Doublets | Phenyl H-5' | ~8.5, 2.5 |

| ~7.5 - 7.6 | Doublet | Phenyl H-3' | ~8.5 |

Prediction Basis: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet far downfield.[6][8][9][10] The oxazole proton at the 2-position will likely be a singlet in the aromatic region. The protons on the dichlorophenyl ring will exhibit splitting patterns consistent with their substitution, with chemical shifts influenced by the electron-withdrawing chlorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~162 - 165 | Carboxylic Acid (-COOH) |

| ~158 - 161 | Oxazole C-5 |

| ~150 - 153 | Oxazole C-2 |

| ~135 - 138 | Phenyl C-2' or C-4' (Cl-substituted) |

| ~132 - 135 | Phenyl C-1' |

| ~130 - 132 | Phenyl C-6' |

| ~128 - 130 | Phenyl C-5' |

| ~126 - 128 | Phenyl C-3' |

| ~125 - 128 | Oxazole C-4 |

Prediction Basis: The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum.[7][12][13] The carbons of the oxazole and dichlorophenyl rings will resonate in the aromatic region, with the carbons attached to chlorine atoms showing higher chemical shifts due to the inductive effect.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~257/259/261 | [M]+ Molecular ion peak (isotopic pattern for 2 Cl atoms) |

| ~212/214/216 | [M - COOH]+ |

| ~171/173 | [C7H3Cl2N]+ |

| ~145 | [C6H3Cl2]+ |

Prediction Basis: The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.[14][15][16] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-45 Da).[14][16][17]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2500 - 3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 - 1730 | C=O stretch (carboxylic acid) |

| ~1550 - 1600 | C=N stretch (oxazole ring) |

| ~1450 - 1500 | C=C stretch (aromatic rings) |

| ~1200 - 1300 | C-O stretch |

| ~1000 - 1100 | C-Cl stretch |

| ~900 - 950 (broad) | O-H bend (out-of-plane) |

Prediction Basis: The IR spectrum should be dominated by a very broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid dimer.[8][9][18] The spectrum will also feature absorptions corresponding to the oxazole and dichlorophenyl rings.

Proposed Experimental Protocols

The synthesis of 5-aryloxazole-4-carboxylic acids can be achieved through several established methods. A plausible approach involves the reaction of an appropriate isocyanide with an activated carboxylic acid derivative.[19][20][21][22]

3.1. Proposed Synthesis of this compound

A potential synthetic route is outlined below. This protocol is based on general procedures for the synthesis of related oxazole compounds.

-

Step 1: Synthesis of Ethyl 2-isocyanoacetate: This starting material can be prepared from ethyl glycinate hydrochloride through formylation followed by dehydration.

-

Step 2: Acylation of Ethyl 2-isocyanoacetate: 2,4-Dichlorobenzoyl chloride is reacted with ethyl 2-isocyanoacetate in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at low temperature.

-

Step 3: Cyclization to form Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate: The intermediate from Step 2 undergoes an intramolecular cyclization upon warming to room temperature or with gentle heating to form the oxazole ring.

-

Step 4: Hydrolysis to this compound: The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol, followed by acidification.

-

Purification and Characterization: The final product would be purified by recrystallization or column chromatography. Characterization would involve standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure.

3.2. General Characterization Methodology

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to record the spectrum of the solid sample (e.g., as a KBr pellet) to identify the key functional groups.

Visualization of Workflow and Potential Relationships

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a conceptual diagram of potential structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. ias.ac.in [ias.ac.in]

- 20. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 22. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for determining its solubility, presents a template for data reporting, and illustrates the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals involved in the handling and application of this compound in drug discovery and development.

Introduction

This compound is a halogenated aromatic oxazole derivative. The solubility of such compounds is a critical parameter in various stages of drug development, including formulation, bioavailability, and in vitro/in vivo testing. A thorough understanding of its solubility in different organic solvents is essential for its effective utilization in research and development.

Predicted Solubility Profile

Based on the chemical structure, which includes a carboxylic acid group and a dichlorophenyl moiety, this compound is expected to exhibit limited solubility in nonpolar organic solvents and higher solubility in polar aprotic and protic organic solvents. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in aqueous solutions.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2][3][4] This protocol provides a reliable and reproducible means of establishing the equilibrium solubility.

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or rotator.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[5][6]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

The concentration of the undiluted supernatant represents the solubility of the compound in that specific solvent.

-

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | [Insert Data] |

| Acetone | 25 | [Insert Data] | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide | 25 | [Insert Data] | [Insert Data] |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] |

Note: The table above is a template. The actual data needs to be generated through the experimental protocol described in Section 3.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Influencing Factors

The solubility of an organic compound like this compound is governed by several interrelated factors.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

The Discovery of Novel Oxazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide focuses on the discovery and development of a specific subclass, the oxazole-4-carboxylic acid derivatives, which have emerged as a promising area of research for novel therapeutic agents. This document provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Oxazole-4-Carboxylic Acid Derivatives

The construction of the oxazole ring is a fundamental step in the synthesis of these derivatives. Several classical and modern synthetic methods have been employed, each with its advantages in terms of substrate scope, efficiency, and reaction conditions.

Robinson-Gabriel Synthesis

A well-established method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[4]

Experimental Protocol: Robinson-Gabriel Synthesis [4]

-

Preparation of 2-Acylamino Ketone: The synthesis begins with the acylation of an aminoketone. In a typical procedure, the aminoketone hydrochloride salt is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water. The solution is cooled in an ice bath, and a base, for example, sodium bicarbonate, is added, followed by the dropwise addition of an acyl chloride. The reaction mixture is stirred for several hours at room temperature. The product, a 2-acylamino ketone, is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclodehydration: The purified 2-acylamino ketone is then subjected to cyclodehydration to form the oxazole ring. This is typically achieved by treatment with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid at an elevated temperature. The reaction mixture is heated for a specified period, after which it is cooled and carefully poured into ice water. The resulting precipitate, the oxazole derivative, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5]

Experimental Protocol: Van Leusen Oxazole Synthesis [5]

-

Reaction Setup: To a solution of an appropriate aldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or methanol, a base like potassium carbonate (2 equivalents) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Iron(II)-Catalyzed Isomerization

A novel approach for the synthesis of oxazole-4-carboxylic acid esters involves the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles.[6] This method proceeds through a domino reaction sequence.[7]

Experimental Protocol: Fe(II)-Catalyzed Isomerization [6]

-

Reaction Mixture: A solution of the starting 4-formyl-5-methoxyisoxazole in dioxane is treated with a catalytic amount of iron(II) chloride tetrahydrate (FeCl2·4H2O, typically 20 mol%).

-

Heating: The reaction mixture is heated to 105 °C and stirred for a period ranging from a few hours to overnight, with reaction progress monitored by TLC or GC-MS.

-

Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the methyl oxazole-4-carboxylate product.

II. Biological Activities and Structure-Activity Relationships

Oxazole-4-carboxylic acid derivatives have been investigated for a variety of biological activities, with anticancer and antimicrobial applications being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole-4-carboxylic acid derivatives as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[2][3]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2] For instance, some derivatives have been shown to act as inhibitors of protein kinases, such as c-Kit Tyrosine Kinase (TRK), or to interfere with the function of proteins like STAT3 and tubulin.[2][3]

Quantitative Data: The following table summarizes the in vitro anticancer activity of a series of synthesized oxazole-4-carboxylic acid amides against various cancer cell lines.

| Compound | R1 | R2 | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Hep3B IC50 (µM) |

| 2a | H | 2-Cl-Ph | 39.80 | >100 | >100 |